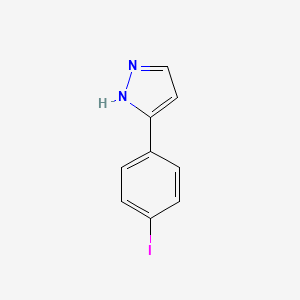

3-(4-iodophenyl)-1H-pyrazole

Vue d'ensemble

Description

3-(4-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an iodine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-iodophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Substitution Reactions: The iodine atom on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine is replaced by other nucleophiles.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The iodine atom can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products:

Substitution Products: Various substituted phenylpyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyrazole ring.

Reduction Products: Reduced derivatives of the pyrazole ring.

Coupling Products: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

3-(4-iodophenyl)-1H-pyrazole serves as a scaffold for synthesizing various bioactive compounds. Its derivatives have shown significant potential in treating inflammatory diseases, cancer, and infections. For instance, compounds derived from this pyrazole have demonstrated promising anti-inflammatory activities, with some exhibiting IC50 values lower than those of established drugs like diclofenac and celecoxib .

Case Study: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Notably, some compounds displayed high selectivity for COX-2, with IC50 values ranging from 0.02 to 0.04 μM, significantly surpassing the selectivity index of standard treatments . This indicates the potential of these derivatives in developing safer anti-inflammatory medications.

Organic Synthesis

Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the exploration of new synthetic methodologies. The iodophenyl group can engage in cross-coupling reactions, making it a versatile building block in organic synthesis.

Data Table: Synthesis Applications

Biological Studies

Investigating Biological Activity

Research has shown that this compound derivatives can interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding the pharmacodynamics of new drug candidates.

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of pyrazole derivatives, several compounds exhibited significant activity against human recombinant COX-2. The most effective inhibitors had selectivity indices that exceeded those of conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a pathway for developing new therapeutic agents with reduced side effects .

Material Science

Organic Electronic Materials

The compound's unique electronic properties make it suitable for applications in material science, particularly in organic electronics. Research indicates that derivatives of this compound can be used to create organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport characteristics.

Mécanisme D'action

The mechanism of action of 3-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

4-Iodophenol: An aromatic compound with an iodine atom on the phenyl ring, used in various coupling reactions.

4-Iodo-N,N-dimethylaniline: Another aromatic compound with an iodine atom, used in the synthesis of dyes and other organic compounds.

Para-Iodoamphetamine: A psychoactive compound with an iodine atom on the phenyl ring.

Uniqueness: 3-(4-Iodophenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the iodine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Activité Biologique

3-(4-Iodophenyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-iodobenzaldehyde with hydrazine derivatives. The general reaction can be represented as follows:

This reaction is facilitated under acidic or basic conditions, often using solvents like ethanol or methanol to enhance yield.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized alongside this compound showed up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | Up to 85% | 10 µM | |

| Dexamethasone | 76% | 1 µM |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains including E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Antitubercular Activity

In studies targeting Mycobacterium tuberculosis, derivatives of pyrazoles including this compound showed promising results. Compounds were tested against the MTB strain H37Rv, with some exhibiting over 90% inhibition at concentrations as low as 6.25 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Inflammatory Models : In carrageenan-induced paw edema models, compounds related to this compound demonstrated significant reductions in swelling compared to controls, indicating strong anti-inflammatory potential .

- Histopathological Studies : Safety profiles were assessed through histopathological examinations in animal models, revealing minimal degenerative changes in organs when treated with pyrazole derivatives, suggesting a favorable safety margin for further development .

Propriétés

IUPAC Name |

5-(4-iodophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJHQJJFLJCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019007-92-1 | |

| Record name | 3-(4-iodophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.